FGFR4 Kinase Inhibition: Monomethyl Sulfamoyl vs. Unsubstituted and Dimethyl Analogs
In a biochemical HTRF assay measuring FGFR4 kinase inhibition, a derivative incorporating the 4-(methylsulfamoyl)benzoic acid scaffold exhibited an IC₅₀ of 16 nM [1]. This level of potency is not observed for the unsubstituted 4-sulfamoylbenzoic acid scaffold, which has no reported FGFR4 inhibitory activity in the BindingDB or ChEMBL databases; its primary documented target is carbonic anhydrase II (Ki = 33 nM) [2]. The N,N-dimethyl analog similarly shows no FGFR4 engagement, with the closest available cellular activity data indicating an EC₅₀ > 195,000 nM in an HSF-1 stress response assay, suggesting that removal of the sulfonamide N–H proton abolishes productive kinase domain interaction [3]. The monomethyl substitution thus represents a critical structural determinant for FGFR4 affinity.
| Evidence Dimension | FGFR4 kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (4-(methylsulfamoyl)benzoic acid-derived compound; FGFR4 HTRF assay, 1 hr incubation with TK substrate, biotin/ATP detection) |
| Comparator Or Baseline | 4-Sulfamoylbenzoic acid (carzenide): no FGFR4 activity reported; primary activity at CA-II (Ki = 33 nM). 4-(Dimethylsulfamoyl)benzoic acid: no FGFR4 activity reported; EC₅₀ > 195,000 nM in HSF-1 cellular assay. |
| Quantified Difference | Target compound IC₅₀ = 16 nM vs. comparators showing no detectable FGFR4 inhibition up to the highest concentrations tested (functionally inactive at FGFR4). |
| Conditions | FGFR4 HTRF enzymatic assay (BindingDB/ChEMBL curated); human FGFR4 kinase domain, 1 hr incubation; comparators evaluated under distinct assay conditions (CA-II stopped-flow hydration assay for carzenide; NIH3T3 HSF-1 luminescence assay for dimethyl analog) — cross-study comparison, not direct head-to-head. |
Why This Matters
For researchers targeting FGFR4-driven pathways (e.g., hepatocellular carcinoma, where FGFR4/FGF19 signaling is a validated oncogenic driver), 4-[(methylamino)sulfonyl]benzoic acid provides a starting scaffold with verified low nanomolar potency that the more common unsubstituted and dialkylated sulfamoyl benzoic acid building blocks lack entirely, making the monomethyl derivative the appropriate procurement choice for FGFR4-focused medicinal chemistry campaigns.
- [1] BindingDB. BDBM50609851 (CHEMBL5280802): IC₅₀ = 16 nM for FGFR4; curated by ChEMBL from China Pharmaceutical University. Entry date: 2024-04-20. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50609851 View Source
- [2] BindingDB. BDBM4703: 4-sulfamoylbenzoic acid (carzenide). Ki = 33 nM for human CA-II (stopped-flow CO₂ hydration assay). Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4703 View Source
- [3] BindingDB. BDBM62629: 4-(dimethylsulfamoyl)benzoic acid ester. EC₅₀ > 195,000 nM (HSF-1, NIH3T3 luminescence assay). Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=62629 View Source
